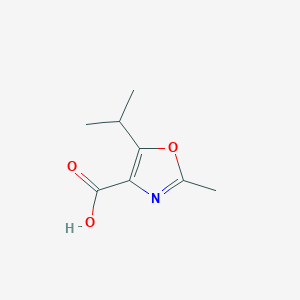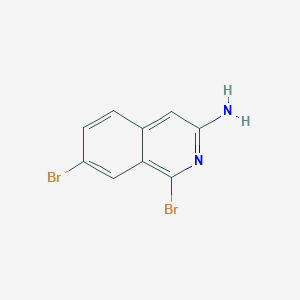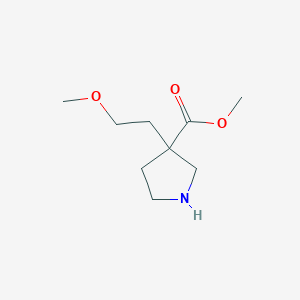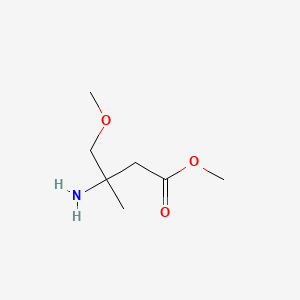
4-chloro-2-(1-méthyl-1H-imidazol-2-yl)pyridine
Vue d'ensemble
Description
4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de Dérivés de Bipyridine
Ce composé sert de précurseur dans la synthèse de dérivés de bipyridine, qui sont cruciaux dans diverses réactions chimiques. La réaction de couplage croisé carbone-carbone de Suzuki–Miyaura catalysée au palladium utilise ce composé pour produire de la 2′-chloro-4-(1-méthyl-1H-imidazol-2-yl)-2,4′-bipyridine avec un bon rendement . Ces dérivés sont caractérisés structurellement par des techniques telles que la RMN, la TLC-MS, la HPLC, la GC-MS et l'analyse élémentaire .
Activité Antimicrobienne
Les motifs imidazole et bipyridine sont connus pour leurs activités antibactériennes et antifongiques. La combinaison de ces deux structures dans des composés comme la 4-chloro-2-(1-méthyl-1H-imidazol-2-yl)pyridine suscite un intérêt pour leurs propriétés antimicrobiennes potentielles. La recherche sur ces propriétés pourrait conduire au développement de nouveaux agents antimicrobiens .
Potentiel Thérapeutique en Médecine
Les composés contenant de l'imidazole, comme celui en question, ont une large gamme d'activités biologiques. Ils sont explorés pour leur potentiel thérapeutique dans le traitement de diverses affections, y compris les activités antibactériennes, antifongiques, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques et antipyrétiques .
Développement de Nouveaux Médicaments
Le noyau imidazole est un échafaudage important en chimie médicinale. Sa présence dans les produits naturels et les agents médicinaux, ainsi que ses activités biologiques diversifiées, en font un synthon important pour le développement de médicaments. Ce composé pourrait être utilisé pour créer de nouveaux médicaments avec une efficacité améliorée contre les maladies .
Synthèse Régiocontrôlée d'Imidazoles Substitués
Les progrès récents en chimie mettent en évidence l'importance de la synthèse régiocontrôlée d'imidazoles substitués, où des composés comme la this compound jouent un rôle. Ces hétérocycles sont des composants clés des molécules fonctionnelles utilisées dans les applications quotidiennes .
Tests Antifongiques
Le composé a été utilisé dans des tests antifongiques contre diverses souches fongiques telles que Candida albicans, Microsporum audouinii, Cryptococcus neoformans et Aspergillus niger. Son efficacité dans ces tests peut conduire au développement de nouveaux traitements antifongiques .
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, which include 4-chloro-2-(1-methyl-1h-imidazol-2-yl)pyridine, have a broad range of biological activities . They are used in the development of new drugs and are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
Propriétés
IUPAC Name |
4-chloro-2-(1-methylimidazol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-13-5-4-12-9(13)8-6-7(10)2-3-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXMQDPWFYARFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1469721.png)
![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)

![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1469725.png)

![1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B1469729.png)

